5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group and a trifluoroethoxy moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid typically involves the protection of an amino acid with a Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid undergoes several types of reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or HCl in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid, HCl in methanol, or a mixture of dichloromethane and trifluoroacetic acid.
Coupling Reactions: Commonly used coupling reagents include N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the addition of a base.
Major Products Formed
The major products formed from these reactions include deprotected amines and various peptide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid involves the protection and deprotection of amine groups. The Boc group is an acid-labile protecting group that can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides and other molecules . The trifluoroethoxy moiety can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 5-[(tert-Butoxycarbonyl)amino]-2-methylpentanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid is unique due to the presence of both the Boc protecting group and the trifluoroethoxy moiety. This combination provides enhanced stability and reactivity, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C13H22F3NO5 |
---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,2,2-trifluoroethoxymethyl)pentanoic acid |
InChI |
InChI=1S/C13H22F3NO5/c1-12(2,3)22-11(20)17-5-4-9(6-10(18)19)7-21-8-13(14,15)16/h9H,4-8H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
JJUYMKVACFLIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CC(=O)O)COCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.